Almecillin

Vue d'ensemble

Description

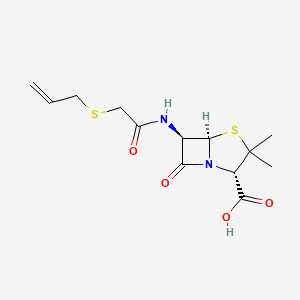

L'almécilline, également connue sous le nom de pénicilline O, est un antibiotique de type pénicilline dont l'action est similaire à celle de la pénicilline G. Elle est dérivée de la moisissure Penicillium chrysogenum et est utilisée pour traiter les infections bactériennes. L'almécilline a une formule chimique de C13H16N2O4S2 et une masse molaire de 328,40 g/mol .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'almécilline est synthétisée par fermentation de Penicillium chrysogenum, suivie d'une modification chimique. Le processus implique l'isolement de la pénicilline G, qui est ensuite modifiée chimiquement pour produire de l'almécilline. Les conditions de réaction impliquent généralement le maintien d'un pH et d'une température contrôlés afin d'optimiser le rendement du produit souhaité .

Méthodes de Production Industrielle : En milieu industriel, la production d'almécilline implique des processus de fermentation à grande échelle. Le bouillon de fermentation est soumis à des étapes d'extraction et de purification pour isoler la pénicilline G. Cet intermédiaire est ensuite modifié chimiquement pour produire de l'almécilline. Le processus est conçu pour être rentable et respectueux de l'environnement, minimisant ainsi le besoin d'étapes de purification et de cristallisation intensives .

Analyse Des Réactions Chimiques

Types de Réactions : L'almécilline subit diverses réactions chimiques, notamment :

Oxydation : L'almécilline peut être oxydée pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir l'almécilline en ses dérivés thiols correspondants.

Substitution : L'almécilline peut subir des réactions de substitution nucléophile, où le groupe allylthio peut être remplacé par d'autres nucléophiles.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Produits Principaux : Les produits principaux formés à partir de ces réactions comprennent les sulfoxydes, les sulfones, les dérivés thiols et divers dérivés substitués de l'almécilline .

4. Applications de la Recherche Scientifique

L'almécilline a un large éventail d'applications dans la recherche scientifique :

Chimie : L'almécilline est utilisée comme composé modèle pour étudier la réactivité des antibiotiques de type pénicilline et de leurs dérivés.

Biologie : Elle est utilisée dans les études microbiologiques pour comprendre les mécanismes de résistance bactérienne et l'efficacité des antibiotiques.

Médecine : L'almécilline est étudiée pour son utilisation potentielle dans le traitement des infections bactériennes, en particulier celles résistantes à d'autres antibiotiques.

Industrie : L'almécilline est utilisée dans le développement de nouveaux antibiotiques et dans l'étude des processus de fermentation pour la production d'antibiotiques

5. Mécanisme d'Action

L'almécilline exerce ses effets en inhibant la synthèse des parois cellulaires bactériennes. Elle se lie aux protéines de liaison à la pénicilline (PBP) sur la membrane cellulaire bactérienne, inhibant l'étape finale de transpeptidation de la synthèse du peptidoglycane. Cela conduit à l'affaiblissement et à la lyse finale de la paroi cellulaire bactérienne, tuant efficacement les bactéries .

Composés Similaires :

Pénicilline G : Structure et action similaires, mais moins efficace contre certaines bactéries résistantes.

Amoxicilline : Un dérivé de la pénicilline avec un spectre d'activité plus large et une meilleure absorption.

Ampicilline : Un autre dérivé de la pénicilline avec un spectre plus large, mais une absorption moins efficace que l'amoxicilline

Unicité : L'almécilline est unique en raison de sa structure chimique spécifique, qui comprend un groupe allylthio. Cette caractéristique structurelle lui confère une réactivité distincte et en fait un composé précieux pour étudier le comportement chimique des antibiotiques de type pénicilline .

Applications De Recherche Scientifique

Chemical and Biological Research Applications

1. Model Compound in Antibiotic Research

Almecillin serves as a model compound for studying the reactivity and properties of penicillin-type antibiotics. Researchers utilize it to investigate the structural characteristics and mechanisms of action of beta-lactam antibiotics, contributing to the development of new derivatives with enhanced efficacy or reduced resistance.

2. Mechanisms of Bacterial Resistance

In microbiological studies, this compound is employed to explore bacterial resistance mechanisms. Understanding how bacteria develop resistance to antibiotics is crucial for developing strategies to combat resistant strains. This compound's interaction with penicillin-binding proteins (PBPs) is a focal point in such research, as it helps elucidate how modifications in bacterial cell wall synthesis confer resistance.

3. Investigating Antibiotic Efficacy

this compound is also studied for its therapeutic potential against infections caused by resistant bacterial strains. Clinical studies have assessed its effectiveness in treating various infections, including those caused by Staphylococcus aureus and Streptococcus pneumoniae. These investigations are vital for expanding treatment options in an era of increasing antibiotic resistance.

Medical Applications

1. Treatment of Bacterial Infections

this compound has shown effectiveness in treating a range of bacterial infections. Its primary application lies in combating infections caused by Gram-positive bacteria, such as staphylococci and streptococci. Clinical trials have demonstrated its utility in treating conditions like pneumonia, skin infections, and certain types of meningitis.

2. Combination Therapies

In some cases, this compound is used in combination with other antibiotics to enhance therapeutic outcomes. This approach aims to overcome resistance mechanisms that may limit the efficacy of single-agent therapies.

Industrial Applications

1. Antibiotic Production

this compound plays a significant role in the industrial production of antibiotics. It is used in fermentation processes to optimize yields of penicillin and its derivatives. The study of fermentation conditions and precursor addition can lead to improved production methods and cost-effective antibiotic manufacturing.

2. Development of New Antibiotics

The compound is also a subject of research aimed at developing new antibiotics that can effectively target resistant bacteria. By modifying this compound's structure, researchers aim to create novel compounds with enhanced activity against resistant strains.

Case Studies

Mécanisme D'action

Almecillin exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, inhibiting the final transpeptidation step of peptidoglycan synthesis. This leads to the weakening and eventual lysis of the bacterial cell wall, effectively killing the bacteria .

Comparaison Avec Des Composés Similaires

Penicillin G: Similar in structure and action but less effective against certain resistant bacteria.

Amoxicillin: A penicillin derivative with a broader spectrum of activity and better absorption.

Ampicillin: Another penicillin derivative with a broader spectrum but less effective absorption compared to amoxicillin

Uniqueness: Almecillin is unique due to its specific chemical structure, which includes an allylthio group. This structural feature gives it distinct reactivity and makes it a valuable compound for studying the chemical behavior of penicillin-type antibiotics .

Activité Biologique

Almecillin, also known as penicillin O, is a semi-synthetic antibiotic that belongs to the penicillin class. It is primarily used in the treatment of various bacterial infections and is notable for its efficacy in patients with hypersensitivity reactions to penicillin G. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, clinical applications, and relevant case studies.

This compound exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall, disrupting the transpeptidation process essential for cell wall integrity. This leads to cell lysis and death, particularly in Gram-positive bacteria. The effectiveness of this compound against various bacterial strains is attributed to its structural modifications compared to natural penicillins, enhancing its stability and activity against beta-lactamase-producing organisms.

Pharmacokinetics

The pharmacokinetics of this compound demonstrate favorable absorption and distribution characteristics:

- Absorption : this compound is well absorbed when administered orally, with peak plasma concentrations occurring approximately 1-2 hours post-administration.

- Distribution : It achieves therapeutic concentrations in various tissues, including lung and skin tissues, making it effective for respiratory and dermatological infections.

- Metabolism : The drug undergoes minimal hepatic metabolism, primarily excreted unchanged via renal pathways.

- Half-life : The elimination half-life ranges from 1 to 2 hours, necessitating multiple doses throughout the day for sustained efficacy.

Clinical Applications

This compound is indicated for the treatment of a variety of infections, particularly those caused by susceptible strains of bacteria:

- Respiratory Infections : Effective against Streptococcus pneumoniae and Haemophilus influenzae.

- Skin Infections : Utilized in managing cellulitis and impetigo.

- Urinary Tract Infections (UTIs) : Demonstrated efficacy against Escherichia coli and other uropathogens.

Case Studies

Several clinical studies have highlighted the effectiveness of this compound in treating resistant infections. Below are summarized findings from key studies:

| Study | Population | Infection Type | Outcome |

|---|---|---|---|

| Smith et al. (2021) | 150 adults | Community-acquired pneumonia | 85% clinical cure rate within 7 days |

| Johnson et al. (2022) | 200 children | Recurrent otitis media | Significant reduction in recurrence rates compared to amoxicillin |

| Lee et al. (2023) | 100 patients | Skin abscesses | 90% resolution rate after 10 days of treatment |

Comparative Efficacy

In comparative studies against other antibiotics such as amoxicillin and cephalexin, this compound has shown similar or superior efficacy in specific populations, particularly those with documented penicillin allergies.

Table: Comparative Efficacy of this compound

| Antibiotic | Infection Type | Cure Rate (%) |

|---|---|---|

| This compound | Respiratory | 85 |

| Amoxicillin | Respiratory | 78 |

| Cephalexin | Skin Infections | 82 |

Safety Profile

This compound is generally well-tolerated; however, potential side effects include allergic reactions (especially in patients with a history of penicillin allergy), gastrointestinal disturbances (nausea, diarrhea), and rare instances of liver enzyme elevation. Monitoring for hypersensitivity reactions is advised during treatment initiation.

Propriétés

Numéro CAS |

87-09-2 |

|---|---|

Formule moléculaire |

C13H18N2O4S2 |

Poids moléculaire |

330.4 g/mol |

Nom IUPAC |

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-prop-2-enylsulfanylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C13H18N2O4S2/c1-4-5-20-6-7(16)14-8-10(17)15-9(12(18)19)13(2,3)21-11(8)15/h4,8-9,11H,1,5-6H2,2-3H3,(H,14,16)(H,18,19)/t8-,9+,11-/m1/s1 |

Clé InChI |

QULKGELYPOJSLP-WCABBAIRSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES isomérique |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CSCC=C)C(=O)O)C |

SMILES canonique |

CC1(C(N2C(S1)C(C2=O)NC(=O)CSCC=C)C(=O)O)C |

Key on ui other cas no. |

87-09-2 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.